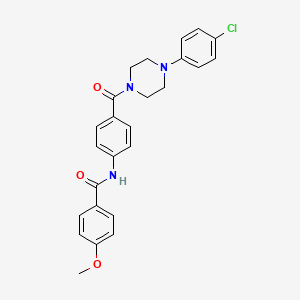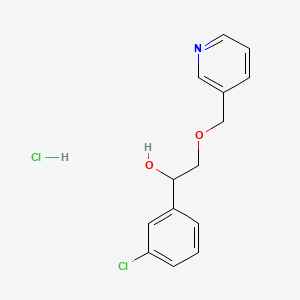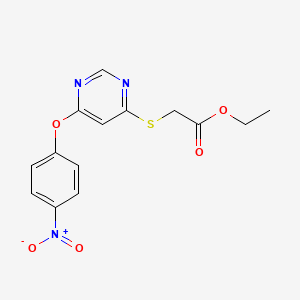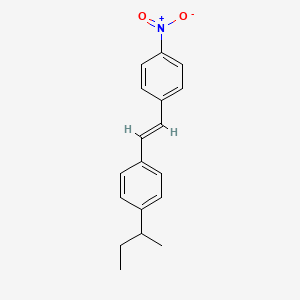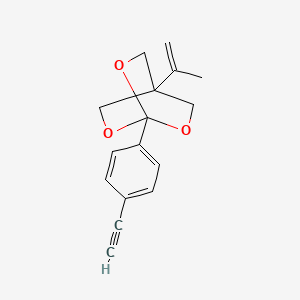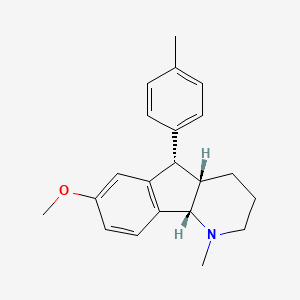
Trichotheca-9,12-dien-15-ol, (+)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trichotheca-9,12-dien-15-ol, (+)- is a naturally occurring compound known for its complex molecular structure and significant biological activities It belongs to the class of trichothecenes, which are sesquiterpenoid toxins produced by various species of fungi
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Trichotheca-9,12-dien-15-ol, (+)- typically involves multiple steps, starting from simpler organic molecules. The process often includes cyclization reactions, oxidation, and reduction steps to achieve the desired molecular configuration. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the correct stereochemistry and yield of the final product.
Industrial Production Methods: Industrial production of Trichotheca-9,12-dien-15-ol, (+)- may involve fermentation processes using fungal cultures known to produce trichothecenes. Optimization of growth conditions, such as nutrient availability, pH, and aeration, can enhance the yield of the compound. Purification techniques, including chromatography and crystallization, are employed to isolate the compound in its pure form.
Types of Reactions:
Oxidation: Trichotheca-9,12-dien-15-ol, (+)- can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, altering its biological activity.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, modifying its chemical properties.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
Trichotheca-9,12-dien-15-ol, (+)- has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study sesquiterpenoid synthesis and reactivity.
Biology: Investigated for its effects on cellular processes and its potential as a biochemical tool.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of bioactive compounds and as a reference standard in analytical chemistry.
Mécanisme D'action
The mechanism of action of Trichotheca-9,12-dien-15-ol, (+)- involves its interaction with cellular targets, leading to various biological effects. It is known to inhibit protein synthesis by binding to ribosomes, disrupting the translation process. This inhibition can result in cell death, making it a potent cytotoxic agent. The compound also affects other cellular pathways, including signal transduction and gene expression.
Comparaison Avec Des Composés Similaires
Trichothecin: Another trichothecene with similar biological activities.
T-2 Toxin: A well-known trichothecene with potent cytotoxic effects.
Deoxynivalenol: A trichothecene commonly found in contaminated grains.
Uniqueness: Trichotheca-9,12-dien-15-ol, (+)- is unique due to its specific molecular structure and stereochemistry, which confer distinct biological properties. Its ability to inhibit protein synthesis and affect multiple cellular pathways makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
145332-86-1 |
|---|---|
Formule moléculaire |
C15H22O2 |
Poids moléculaire |
234.33 g/mol |
Nom IUPAC |
[(1R,2S,7S,9S)-1,5-dimethyl-12-methylidene-8-oxatricyclo[7.2.1.02,7]dodec-5-en-2-yl]methanol |
InChI |
InChI=1S/C15H22O2/c1-10-4-7-15(9-16)13(8-10)17-12-5-6-14(15,3)11(12)2/h8,12-13,16H,2,4-7,9H2,1,3H3/t12-,13-,14+,15-/m0/s1 |
Clé InChI |
PQBNUDVBMOMLPM-XQLPTFJDSA-N |
SMILES isomérique |
CC1=C[C@H]2[C@@](CC1)([C@@]3(CC[C@@H](C3=C)O2)C)CO |
SMILES canonique |
CC1=CC2C(CC1)(C3(CCC(C3=C)O2)C)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




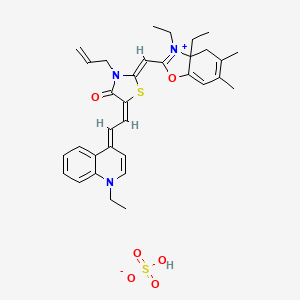
![10-[2-(4-oxidomorpholin-4-ium-4-yl)ethyl]-5,5-dioxo-3H-pyridazino[4,5-b][1,4]benzothiazin-4-one;hydrochloride](/img/structure/B15187244.png)
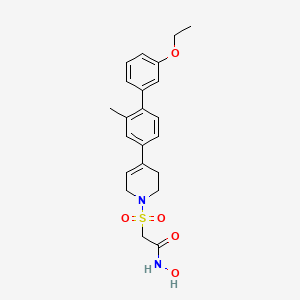
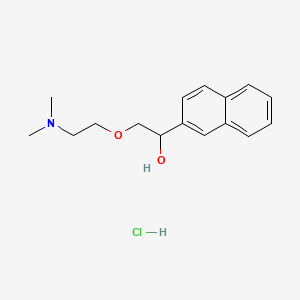

![N'-[1-(3,4-dihydro-2H-pyridin-1-yl)-1-hydroxyethyl]-2-methylquinoline-3-carbohydrazide](/img/structure/B15187277.png)
